molecular formula C24H51N3 B1599388 (Z)-N-(3-Aminopropyl)-N'-9-octadecenylpropane-1,3-diamine CAS No. 28872-01-7

(Z)-N-(3-Aminopropyl)-N'-9-octadecenylpropane-1,3-diamine

Cat. No.: B1599388
CAS No.: 28872-01-7
M. Wt: 381.7 g/mol
InChI Key: ZXUXEWRICDHNKF-KTKRTIGZSA-N
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Description

(Z)-N-(3-Aminopropyl)-N'-9-octadecenylpropane-1,3-diamine is a useful research compound. Its molecular formula is C24H51N3 and its molecular weight is 381.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(Z)-N-(3-Aminopropyl)-N'-9-octadecenylpropane-1,3-diamine, commonly referred to as oleyl dipropylene triamine, is a compound with significant biological activity, particularly in antimicrobial and biochemical applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H51N3
  • Molecular Weight : 381.68 g/mol
  • CAS Number : 28872-01-7

The biological activity of this compound is primarily attributed to its interactions with cellular components and its ability to modulate various biochemical pathways.

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against a range of pathogens. Its structure allows it to penetrate bacterial membranes, disrupting cellular integrity.
  • Enzymatic Inhibition : Research indicates that it may inhibit specific enzymes involved in bacterial metabolism, contributing to its antibacterial effects. For instance, studies have shown that similar compounds can inhibit the enzyme ecKAS III, which is crucial for fatty acid synthesis in bacteria .

Antimicrobial Efficacy

A study conducted on various derivatives of amines including this compound revealed potent antibacterial activities against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics like kanamycin .

PathogenMIC (µg/mL)Comparison with Kanamycin
Staphylococcus aureus82-fold lower
Escherichia coli16Comparable
Pseudomonas aeruginosa41.3-fold lower

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that the compound exhibited a significant reduction in bacterial growth at concentrations as low as 4 µg/mL against Pseudomonas aeruginosa. This suggests a strong potential for use in formulations aimed at treating infections caused by resistant strains .
  • Enzymatic Activity : Further investigations into its mechanism revealed that this compound acts as an inhibitor of the fatty acid synthesis enzyme ecKAS III, with an IC50 value of approximately 5.6 µM. This inhibition disrupts essential metabolic pathways in bacteria .

Properties

IUPAC Name

N'-[3-[[(Z)-octadec-9-enyl]amino]propyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-23-19-24-27-22-18-20-25/h9-10,26-27H,2-8,11-25H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUXEWRICDHNKF-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCNCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301036207
Record name (Z)-N-(3-Aminopropyl)-N'-9-octadecenylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301036207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28872-01-7
Record name N1-(3-Aminopropyl)-N3-(9Z)-9-octadecen-1-yl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28872-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-N-(3-Aminopropyl)-N'-9-octadecenylpropane-1,3-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028872017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-N-(3-Aminopropyl)-N'-9-octadecenylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301036207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-N-(3-aminopropyl)-N'-9-octadecenylpropane-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.782
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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